4-Nitrobenzoic Acid-d4
Overview
Description
4-Nitrobenzoic Acid-d4 is a deuterated form of 4-nitrobenzoic acid, where the hydrogen atoms are replaced with deuterium. This compound is widely used in scientific research due to its unique properties, which make it an excellent tracer in various analytical techniques. The presence of deuterium atoms allows for more precise measurements in mass spectrometry and nuclear magnetic resonance spectroscopy.
Mechanism of Action
Target of Action
4-Nitrobenzoic Acid-d4 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in scientific research to study the behavior of other molecules in a system .
Mode of Action
It’s known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This can lead to changes in how the drug interacts with its targets, potentially altering its efficacy or side effect profile .
Biochemical Pathways
It’s known that 4-nitrobenzoic acid, the non-deuterated form of the compound, is a precursor to 4-nitrobenzoyl chloride, which is a precursor to the anesthetic procaine and folic acid . It’s also a precursor to 4-aminobenzoic acid .
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals . This can affect the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug, potentially influencing its bioavailability .
Result of Action
It’s known that 4-nitrobenzoic acid, the non-deuterated form of the compound, can cause a statistically significantly increased incidence of adenomas and carcinomas of the clitoral gland in female rats .
Action Environment
It’s known that environmental factors can significantly impact the behavior of deuterium-labeled compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzoic Acid-d4 can be synthesized through the nitration of deuterated benzoic acid. The process involves the following steps:
Nitration: Deuterated benzoic acid is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group at the para position.
Purification: The resulting product is purified through recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated benzoic acid and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzoic Acid-d4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.
Major Products:
Reduction: The major product is 4-aminobenzoic-D4 acid.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be obtained.
Scientific Research Applications
4-Nitrobenzoic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Comparison with Similar Compounds
- 4-Nitrobenzoic acid
- 3-Nitrobenzoic acid
- 2-Nitrobenzoic acid
- 4-Aminobenzoic acid
Comparison: 4-Nitrobenzoic Acid-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and precision in analytical studies compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where accurate measurements are crucial.
Biological Activity
4-Nitrobenzoic Acid-d4, a deuterated derivative of 4-nitrobenzoic acid, is used in various biochemical and pharmacological research applications. Its unique isotopic labeling allows for enhanced tracking in metabolic studies and drug development. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.
- Molecular Formula : CDNO
- Molecular Weight : 171.14 g/mol
- CAS Number : 171777-66-5
This compound primarily functions as an inhibitor of certain enzymes involved in metabolic pathways. It is particularly noted for its role in the synthesis of folate by acting as a competitive inhibitor to para-aminobenzoic acid (PABA), which is essential for bacterial growth and metabolism.
Biochemical Pathways
The compound's interaction with enzymes leads to the inhibition of folate synthesis, impacting bacterial cell growth and proliferation. This mechanism has been exploited in studies examining antibiotic resistance and microbial metabolism.
Antimicrobial Effects
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, by disrupting biofilm formation. This property makes it a candidate for developing new antibacterial agents.
Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects on specific cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interference with metabolic pathways critical for tumor growth.
Toxicological Studies
Toxicological assessments have revealed several adverse effects associated with this compound at high doses:
Study Type | Dose Range (mg/kg) | Observed Effects |
---|---|---|
13-week study | 125 - 660 | Spleen congestion, haematological changes |
2-year carcinogenicity study | 1,250 - 5,000 | Increased adenoma incidence, decreased erythrocyte count |
Acute toxicity (mice) | 10,000 - 40,000 | Weight loss, lethargy, organ-specific toxicity |
Notable Findings
- In a 13-week study , doses above 160 mg/kg resulted in spleen congestion and haemosiderin deposits .
- A 2-year carcinogenicity study indicated increased incidences of tumors at higher doses, with a no-observed-adverse-effect level (NOAEL) established at 60 mg/kg .
- Metabolic studies showed that about 38% of metabolites were glycine conjugates after administration in ferrets, indicating significant metabolic processing .
Case Study 1: Antibiotic Resistance Research
A study investigated the effects of this compound on antibiotic-resistant strains of bacteria. Results showed that the compound could enhance the efficacy of certain antibiotics by inhibiting folate synthesis pathways in resistant strains.
Case Study 2: Cancer Cell Line Studies
In vitro experiments with various cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and proliferation rates. The mechanism was attributed to the compound's ability to disrupt metabolic pathways essential for cancer cell survival.
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLNPYWUJOZPPA-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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